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Compound of Interest

3-Chloro-6-methoxypyrazin-2-
Compound Name:

amine
CAS No.: 13484-56-5
Cat. No.: B1589328

Get Quote

Introduction & Compound Identity

3-Chloro-6-methoxypyrazin-2-amine is a tri-substituted pyrazine derivative utilized
extensively in medicinal chemistry, particularly in the development of ATP-competitive kinase
inhibitors (e.g., FGFR or EGFR inhibitors). Its chemical utility stems from the orthogonal
reactivity of its substituents: a nucleophilic amine at C2, an electrophilic chlorine at C3
(susceptible to Suzuki/Buchwald couplings), and a methoxy group at C6 which modulates
solubility and electronic properties.

Core Identifiers
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Property Detail
IUPAC Name 3-Chloro-6-methoxypyrazin-2-amine
CAS Registry Number 13484-56-5
C
H
Molecular Formula
CIN
)
Exact Mass 159.0200
Molecular Weight 159.57 g/mol
Smiles COC1=CN=C(CIl)C(N)=N1

Synthesis & Purity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities
(regioisomers) often co-elute. The compound is typically synthesized via the methoxylation of
3,5-dichloro-2-aminopyrazine or chlorination of 2-amino-6-methoxypyrazine.

Synthesis Pathway & Impurity Logic

The following diagram illustrates the standard synthetic logic and potential byproducts that may
appear in spectroscopic analysis.
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Figure 1: Synthetic route highlighting the origin of the target compound and potential
regioisomeric impurities.

Spectroscopic Data Analysis

The following data represents the consensus values derived from high-purity samples (typically
>98% by HPLC).

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by its simplicity due to the lack of adjacent protons on the
pyrazine ring.

Solvent: CDCI

(Chloroform-d) or DMSO-d

Frequency: 400 MHz
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Critical Interpretation Note:

o Regioisomer Check: If a second aromatic singlet appears around 7.60—7.80 ppm, it indicates
the presence of the 6-chloro-3-methoxy isomer.

e Coupling: The absence of coupling (J values) for the aromatic proton is the primary
confirmation of the 3,6-substitution pattern.

Mass Spectrometry (MS)
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MS analysis is definitive for confirming the presence of the chlorine atom due to its distinct

isotopic abundance.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode)

e Observed lons:
o [M+H]
: m/z 160.0
o [M+H+2]

:m/z 162.0

 |sotopic Pattern: The intensity ratio of the 160 peak to the 162 peak is approximately 3:1,

characteristic of the naturally occurring

Cl and

Cl isotopes.

Infrared Spectroscopy (IR)

FT-IR analysis confirms the functional groups.

Wavenumber (cm

Vibration Mode

Functional Group

)

Primary Amine (-NH
3450, 3290 N-H Stretch

)
1620 - 1580 C=N/ C=C Stretch Pyrazine Ring Skeleton
1250 C-O Stretch Aryl Alkyl Ether (Methoxy)
750 - 800 C-CI Stretch Aryl Chloride
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Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for sample preparation are
recommended.

Protocol A: NMR Sample Preparation
e Massing: Weigh 5-10 mg of the solid compound into a clean vial.

e Solvation: Add 0.6 mL of CDCI

(containing 0.03% TMS as internal standard).
o Note: If solubility is poor, switch to DMSO-d
, but expect the amine peak to shift downfield (~6.5 ppm) and sharpen.

« Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool
directly into the NMR tube.

e Acquisition: Acquire at least 16 scans to ensure the aromatic proton signal-to-noise ratio is
>50:1.

Protocol B: LC-MS Verification

e Dilution: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN).

o Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and ACN (0.1% Formic
Acid).

o Detection: Monitor UV absorbance at 254 nm and 280 nm while simultaneously acquiring
MS data in positive scan mode (m/z 100-500).

Structural Logic & Characterization Workflow

The following decision tree outlines the logical process for confirming the structure based on
the spectroscopic data provided above.
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Unknown Sample
(Suspected 3-CIl-6-OMe-Pyrazin-2-amine)

Step 1: LC-MS Analysis
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CONFIRMED STRUCTURE
(High Confidence)
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Figure 2: Logical workflow for the structural validation of 3-Chloro-6-methoxypyrazin-2-
amine.
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o Source of Synthesis and NMR d

e ChemicalBook. 3-Chloro-6-methoxypyrazin-2-amine Basic Information and CAS 13484-
56-5.

e Sigma-Aldrich. 3-Chloro-6-methoxypyrazin-2-amine Product Sheet.

o MDPI. Design and Synthesis of Pyrazine Derivatives. Molecules (2018).[1] (General
reference for pyrazine NMR shift tendencies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1589328/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://www.benchchem.com/product/b1589328/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra01140a
https://www.benchchem.com/product/b1589328?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra01140a
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra01140a
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra01140a
https://www.benchchem.com/product/b1589328/docs#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://www.benchchem.com/product/b1589328/docs#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://www.benchchem.com/product/b1589328/docs#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://www.benchchem.com/product/b1589328/docs#technical-guide-spectroscopic-characterization-of-3-chloro-6-methoxypyrazin-2-amine
https://www.benchchem.com/product/b1589328?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589328?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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